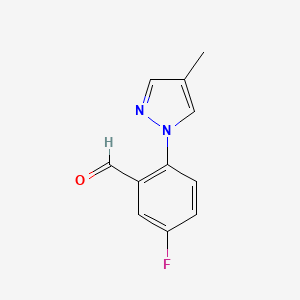
5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde: is an organic compound that features a fluorine atom, a pyrazole ring, and a benzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne or alkene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
5-Fluoro-2-(4-methyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a 4-methyl group on the pyrazole ring. This combination can result in distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions with biological targets .
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
5-fluoro-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3 |
InChI-Schlüssel |
XPMHSMDDLINWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
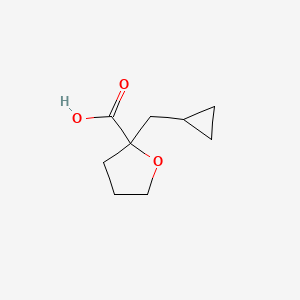
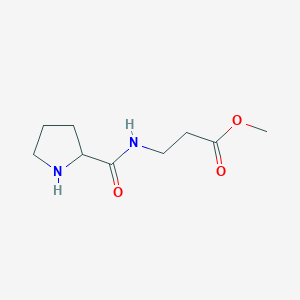

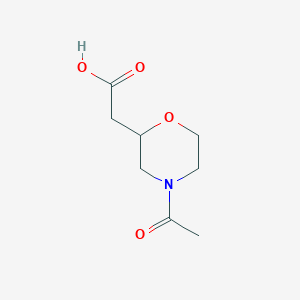
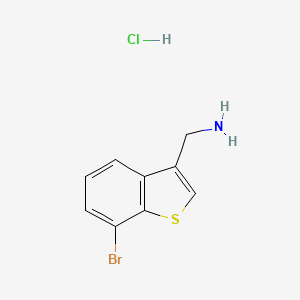
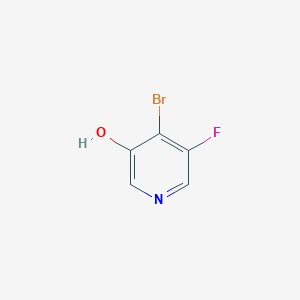

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
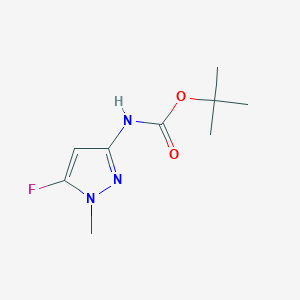
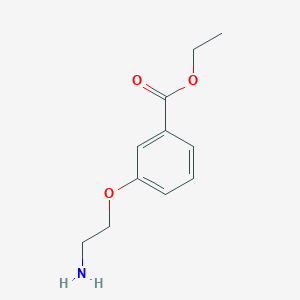
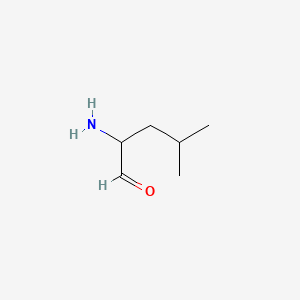
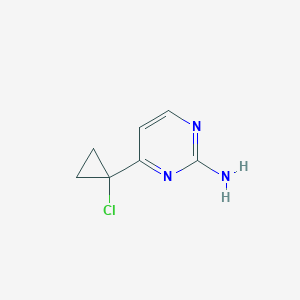
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
